molecular formula C12H13BrF3NO B8168772 N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-methylcyclopropanamine

N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-methylcyclopropanamine

Cat. No.: B8168772
M. Wt: 324.14 g/mol
InChI Key: SMBWJYSXNPVCPA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-methylcyclopropanamine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-methylcyclopropanamine typically involves multiple steps, starting with the preparation of the benzylamine derivative. The introduction of the bromine and trifluoromethoxy groups can be achieved through electrophilic aromatic substitution reactions. The final step involves the formation of the cyclopropane ring via cyclopropanation reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-methylcyclopropanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom and cyclopropane ring contribute to the compound’s binding affinity and specificity towards its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • N-(4-bromo-2-(trifluoromethyl)benzyl)-N-methylcyclopropanamine
  • N-(4-chloro-2-(trifluoromethoxy)benzyl)-N-methylcyclopropanamine
  • N-(4-bromo-2-(difluoromethoxy)benzyl)-N-methylcyclopropanamine

Comparison: N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-methylcyclopropanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c1-17(10-4-5-10)7-8-2-3-9(13)6-11(8)18-12(14,15)16/h2-3,6,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBWJYSXNPVCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)Br)OC(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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